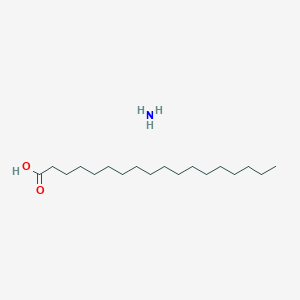
Ammonium stearate
Cat. No. B087221
Key on ui cas rn:
1002-89-7
M. Wt: 301.5 g/mol
InChI Key: JPNZKPRONVOMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08470727B2
Procedure details


An ammonium stearate solution was prepared by mixing 113.5 grams of stearic acid with 567 grams of ammonia/carbon dioxide solution containing 12% of ammonia and 10% of carbon dioxide. The solution was sprayed onto 756 grams of zinc clay R591, then the mixture was mixed well and heated to 60° C. The resulting powder was heated at 110° C. for 18 hours. The dried powder was attrition milled again and then sieved with a 140 mesh sieve. The product was jet milled with the Nissen jet mill (see Example 2) to produce zinc stearate clay RC. There is some loss of material through dusting at the various milling processes. Its properties are listed below:

Name
ammonia carbon dioxide
Quantity
567 g
Type
reactant
Reaction Step One




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[NH3:21].C(=O)=O.N.C(=O)=O.[Zn:29]>>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[NH4+:21].[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Zn+2:29].[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2,6.7,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
113.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O
|
|
Name
|
ammonia carbon dioxide
|
|
Quantity
|
567 g
|
|
Type
|
reactant
|
|
Smiles
|
N.C(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
756 g
|
|
Type
|
reactant
|
|
Smiles
|
[Zn]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture was mixed well
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting powder was heated at 110° C. for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
attrition milled again
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
sieved with a 140 mesh sieve
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
milled with the Nissen jet mill (see Example 2)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
